2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds that are structurally similar to amphetamines and are known for their stimulant effects. This compound is characterized by the presence of a pyrrolidine ring, a fluorine atom, and a hydroxyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxyl Group: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one involves its interaction with neurotransmitter transporters, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects . The molecular targets and pathways involved include the dopamine transporter (DAT) and norepinephrine transporter (NET) .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone: Shares structural similarities with 2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one, including the presence of a pyrrolidine ring and a fluorine atom.
Alpha-Pyrrolidinoisohexanophenone: Another synthetic cathinone with similar stimulant effects.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a fluorine atom, which contribute to its distinct chemical properties and biological activity .
Properties
Molecular Formula |
C10H18FNO2 |
---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-4-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H18FNO2/c1-7(2)9(13)8(11)10(14)12-5-3-4-6-12/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
NQUNYPFOXVCJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)N1CCCC1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.